molecular formula C10H14N2O B2493046 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-85-6

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2493046
CAS No.: 912284-85-6
M. Wt: 178.235
InChI Key: VPTVSHRBUWFHMA-UHFFFAOYSA-N
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Description

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (CAS 912284-85-6) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This tetrahydroquinoxaline derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Researchers utilize the tetrahydroquinoxaline scaffold as a key building block in the design and synthesis of novel bioactive molecules . Specifically, recent scientific literature highlights that tetrahydroquinoxaline derivatives can be engineered to function as Colchicine Binding Site Inhibitors (CBSIs), which are a class of Microtubule Targeting Agents (MTAs) . These inhibitors disrupt tubulin polymerization, disturb the microtubule network, and can arrest the cell cycle at the G2/M phase, making them valuable tools for investigating new anticancer strategies and for probing fundamental cell biology processes . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-5-11-9-4-3-8(13-2)7-10(9)12/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTVSHRBUWFHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-85-6
Record name 7-methoxy-1-methyl-1,2,3,4-tetrahydroquinoxaline
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoxaline ring system. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Substituted tetrahydroquinoxaline compounds with diverse functional groups.

Scientific Research Applications

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and substance abuse disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Neurotransmitter Systems: Modulating the activity of neurotransmitters such as dopamine and serotonin.

    Enzyme Inhibition: Inhibiting enzymes like monoamine oxidase, which plays a role in neurotransmitter metabolism.

    Free Radical Scavenging: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

1,4-Diethyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (Compound 2)

  • Synthesis : Prepared via reaction of 4-methoxy-1,2-phenylenediamine with diethylating agents .
  • Application : Serves as a precursor for near-infrared fluorescent probes (e.g., dye RQ) with a 76% yield in synthesis. Its extended conjugation due to the methoxy group enhances Stokes shifts in fluorescence applications .
  • Key Data : Molecular weight = 220.3 g/mol; NMR spectra confirm regioselective substitution at position 6 .

1,4-Dimethyl-2-vinyl-1,2,3,4-tetrahydroquinoxaline

  • Properties : Liquid with a molecular weight of 188.3 g/mol. The vinyl group introduces reactivity for polymerization or functionalization .
  • Safety : Classified under UN GHS guidelines; requires handling in ventilated environments due to flammability .

1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline

  • Applications: Used as a building block in medicinal chemistry (CAS 1553271-94-5).

Halogen-Substituted Derivatives

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-82-3)

  • Properties : Solid with a melting point of 88–90°C; molecular weight = 227.1 g/mol.
  • Applications : Intermediate in pharmaceuticals; bromine enables cross-coupling reactions for further derivatization .

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoxaline

  • Physical Data : White solid (mp 77–78°C); HRMS and NMR confirm chloro-substitution at position 7. The electron-withdrawing Cl group increases electrophilicity for nucleophilic substitutions .

Electron-Donating and Electron-Withdrawing Groups

2-Methyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

  • Properties: Gray solid (mp 100–101°C); the cyano group at position 6 enhances polarity, improving solubility in polar solvents .

3-Ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline

  • Tautomerism : Exists as a mixture of unsaturated and saturated esters in solution, confirmed by NMR. This tautomerism influences reactivity in hydrogen-bonding applications .

Data Tables

Table 1: Physical and Spectral Properties of Selected Tetrahydroquinoxalines

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR) Reference
1,4-Diethyl-6-methoxy-THQ 1,4-Et; 6-OMe Not reported 220.3 δ 1.2 (t, 6H, CH3), 3.4 (q, 4H)
6-Bromo-1-methyl-THQ 1-Me; 6-Br 88–90 227.1 δ 2.9 (s, 3H, CH3), 7.1 (d, 1H)
7-Chloro-2-methyl-THQ 2-Me; 7-Cl 77–78 182.7 δ 3.0 (s, 3H), 6.8 (d, 1H)
2-Methyl-6-cyano-THQ 2-Me; 6-CN 100–101 173.2 δ 2.8 (s, 3H), 7.4 (s, 1H)

Research Findings and Trends

  • Synthetic Methods: Asymmetric synthesis of tetrahydroquinoxalines using chiral auxiliaries (e.g., (S)-1-aryl derivatives) achieves enantiomeric excesses >90% via HPLC-monitored pathways .
  • Material Science: Poly(vinyl diphenylquinoxaline) derivatives demonstrate reversible hydrogen storage capabilities, with rapid H2 release at mild temperatures (~80°C) .
  • Pharmacology: Bromo- and cyano-substituted analogs show promise as intermediates in kinase inhibitors and antimicrobial agents .

Biological Activity

1-Methyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (MMTHQ) is a heterocyclic organic compound belonging to the tetrahydroquinoxaline family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MMTHQ features a quinoxaline core with a methyl group at the first position and a methoxy group at the seventh position. Its molecular formula is C10H12N2OC_10H_{12}N_2O, and it has a CAS number of 912284-85-6. The compound's structure contributes to its unique biological properties, making it a subject of interest in pharmacological research.

The biological activity of MMTHQ is attributed to several mechanisms:

  • Neurotransmitter Modulation : MMTHQ interacts with neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This modulation suggests potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which help reduce oxidative stress—a key factor in various neurodegenerative disorders.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of MMTHQ and its derivatives against various cancer cell lines. For instance, a study evaluated the compound's efficacy against human colon cancer cells (HT-29) using the MTT assay. The results indicated that MMTHQ exhibited significant inhibitory activity:

CompoundIC50 (μM)Cell Line
MMTHQ2.20 ± 0.07HT-29
I-2617.52 ± 4.04HT-29

This data demonstrates that MMTHQ is more effective than some known anticancer agents, indicating its potential as a therapeutic agent in oncology .

Neuroprotective Effects

MMTHQ has been investigated for its neuroprotective properties. It was found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease .

Case Studies

  • In Vitro Studies : An investigation into the effects of MMTHQ on tubulin polymerization revealed that it inhibited this process similarly to colchicine, a known microtubule depolymerizing agent. This inhibition leads to cell cycle arrest at the G2/M phase without inducing apoptosis, indicating a unique mode of action that could be leveraged for cancer therapy .
  • Molecular Docking Studies : Molecular docking analyses have suggested that MMTHQ binds effectively to the colchicine binding site on tubulin, providing insights into its mechanism as an antiproliferative agent .

Therapeutic Applications

Given its diverse biological activities, MMTHQ shows promise in various therapeutic areas:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for developing new anticancer therapies.
  • Neurodegenerative Diseases : The neuroprotective effects suggest potential applications in treating diseases like Parkinson's and Alzheimer's.
  • Substance Abuse Disorders : Research indicates that compounds similar to MMTHQ may help modulate addictive behaviors by influencing neurotransmitter systems involved in reward pathways .

Q & A

Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .
  • Molecular Dynamics : Simulate ligand-receptor interactions over 100+ ns trajectories .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics .

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